Valpromide
Overview
Description
Valpromide, marketed as Depamide by Sanofi-Aventis, is a carboxamide derivative of valproic acid. It is primarily used in the treatment of epilepsy and certain affective disorders. This compound is rapidly metabolized (approximately 80%) to valproic acid, which is another anticonvulsant. Despite this, this compound itself possesses anticonvulsant properties .
Mechanism of Action
Target of Action
Valpromide, also known as Propylpentanamide or 2-PROPYLPENTANAMIDE, primarily targets the neurotransmitter gamma-aminobutyric acid (GABA) in the brain . It is believed to modulate the levels of GABA, which plays a crucial role in inhibiting overexcitement of the nervous system .
Mode of Action
This compound interacts with its primary target, GABA, by increasing its levels in the brain . This increase in GABA levels results in the inhibition of nerve impulses, which can help control seizures and stabilize mood .
Biochemical Pathways
This compound affects several biochemical pathways. It is metabolized into valproic acid, another anticonvulsant, in the body . Valproic acid is known to affect GABA levels, block voltage-gated sodium channels, inhibit histone deacetylases, and increase LEF1 . These biochemical pathways are crucial for the regulation of neuronal activity and gene expression .
Pharmacokinetics
This compound is rapidly metabolized (80%) to valproic acid in the body . The pharmacokinetic properties of this compound involve dose-limited absorption, nonlinear plasma protein binding, and multiple metabolic pathways of elimination . These properties impact the bioavailability of this compound and its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of GABA levels in the brain . By increasing GABA levels, this compound helps to regulate neuronal activity, thereby controlling seizures and stabilizing mood . Additionally, this compound may inhibit enzymes such as histone deacetylase, which influences gene expression and may contribute to its mood-stabilizing properties .
Biochemical Analysis
Biochemical Properties
Valpromide interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450 2C11 rat isoform . The uptake mechanism for this compound is protein-mediated, dependent on pH and the proton gradient, and shows strong substrate structure specificity .
Cellular Effects
This compound has been proposed as a potential anticancer agent due to its improved antiproliferative effects in some cancer cell lines . It has been shown to have better antiproliferative activity than valproic acid in different cancer cell lines .
Molecular Mechanism
It is known that it is rapidly metabolized to valproic acid . It has some special characteristics, such as its inhibition of the enzyme epoxide hydrolase, which is responsible for the metabolism of carbamazepine-10,11-epoxide .
Temporal Effects in Laboratory Settings
It is known that this compound is metabolized by CYP enzymes, yielding a hydroxylated metabolite .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 2C11 rat isoform
Transport and Distribution
It is known that this compound is taken up against an electrochemical gradient in a dose-dependent manner .
Subcellular Localization
It is known that this compound interacts with CYP2C11 as a type I ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valpromide is synthesized through the reaction of valproic acid with ammonia. This process involves an intermediate acid chloride.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is obtained as a white crystalline powder with a melting point of 125-126°C .
Chemical Reactions Analysis
Types of Reactions: Valpromide undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to valproic acid in the presence of water.
Oxidation: It can undergo oxidation reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly involving the amide group.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Hydrolysis: Valproic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted amides depending on the nucleophile used.
Scientific Research Applications
Valpromide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used as an anticonvulsant and mood stabilizer. .
Industry: Utilized in the production of pharmaceuticals and as a research chemical in various studies.
Comparison with Similar Compounds
Valproic Acid: The parent compound of valpromide, used as an anticonvulsant and mood stabilizer.
Valnoctamide: Another amide derivative of valproic acid with similar anticonvulsant properties.
Carbromide: A related compound with anticonvulsant activity.
Uniqueness of this compound: this compound is unique in its rapid conversion to valproic acid while retaining its own anticonvulsant properties. It may produce more stable plasma levels than valproic acid or sodium valproate and may be more effective at preventing febrile seizures .
Properties
IUPAC Name |
2-propylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOMUFTZPTXCHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023734 | |
Record name | Valpromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2430-27-5 | |
Record name | Valpromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2430-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valpromide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valpromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valpromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALPROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUA6CWU76G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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